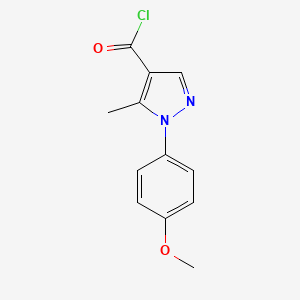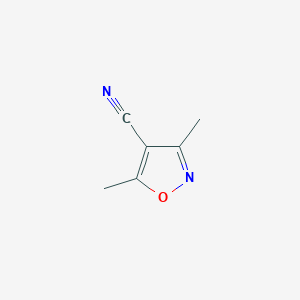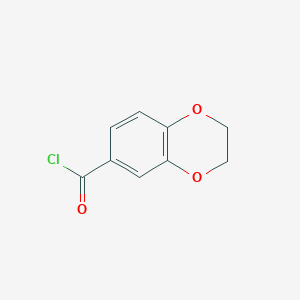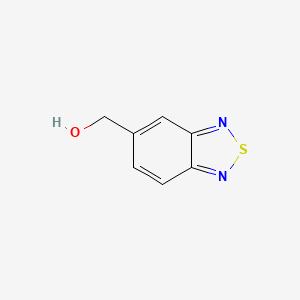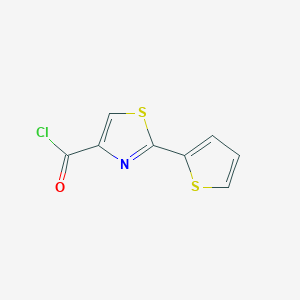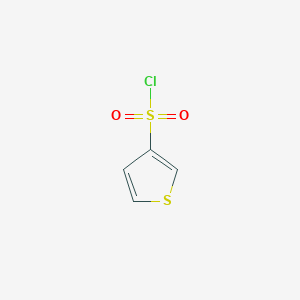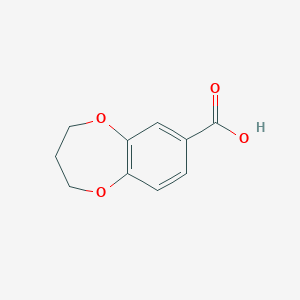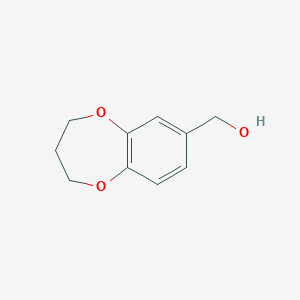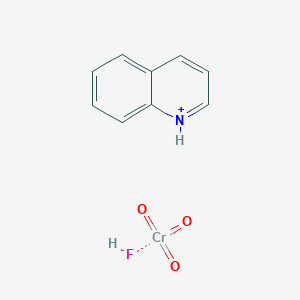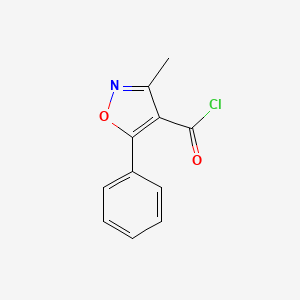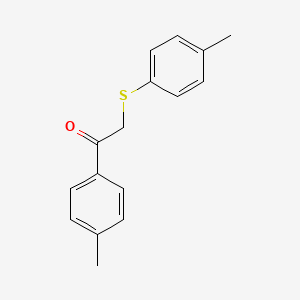
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone, also known as 4-methyl-4-phenyl-1,2-dithiole-3-thione, is a sulfur-containing heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been studied for its potential applications in medicinal chemistry and biochemistry. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on 1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Research has explored the synthesis of heteroatomic compounds based on phenylthiourea and acetophenone derivatives, revealing their potential for physiological properties and biological activity. These compounds exhibit significant antioxidant effects and membrane stabilization, promising for drug development (Farzaliyev et al., 2020) Farzaliyev et al. (2020).
- Studies on the reaction of phenyl and 4-methylphenyl phenylethynyl sulfones have shown stereoselective additions, yielding Michael adducts with potential applications in synthetic chemistry (Vasin et al., 2013) Vasin et al. (2013).
Medicinal Chemistry and Pharmacology
- Novel structures derived from benzimidazole sulfanyl compounds have been investigated for their anti-Helicobacter pylori activities, demonstrating significant in vitro microbiological efficacy against various clinically relevant strains, including those resistant to standard treatments (Carcanague et al., 2002) Carcanague et al. (2002).
- The development of amino acid conjugated sulfonamides as potent antiulcer agents shows promise, with in vivo efficacy in gastric models and potential for understanding the mode of antiulcer action through inhibition of H+/K+ ATPase activity (Sahoo & Subudhi, 2014) Sahoo & Subudhi (2014).
properties
IUPAC Name |
1-(4-methylphenyl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16OS/c1-12-3-7-14(8-4-12)16(17)11-18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOAUWWJUZDURM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400054 |
Source


|
| Record name | Ethanone, 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone | |
CAS RN |
61737-10-8 |
Source


|
| Record name | Ethanone, 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

